Stachybotrin E

Description

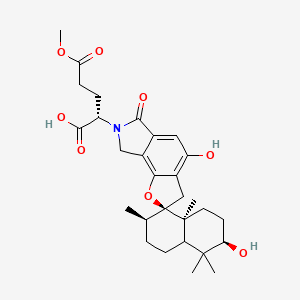

Structure

3D Structure

Properties

Molecular Formula |

C29H39NO8 |

|---|---|

Molecular Weight |

529.6 g/mol |

IUPAC Name |

(2S)-2-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-5-methoxy-5-oxopentanoic acid |

InChI |

InChI=1S/C29H39NO8/c1-15-6-8-21-27(2,3)22(32)10-11-28(21,4)29(15)13-17-20(31)12-16-18(24(17)38-29)14-30(25(16)34)19(26(35)36)7-9-23(33)37-5/h12,15,19,21-22,31-32H,6-11,13-14H2,1-5H3,(H,35,36)/t15-,19+,21?,22-,28+,29-/m1/s1 |

InChI Key |

KWODKFGSLAULOG-JBIKXYLQSA-N |

Isomeric SMILES |

C[C@@H]1CCC2[C@@]([C@@]13CC4=C(C=C5C(=C4O3)CN(C5=O)[C@@H](CCC(=O)OC)C(=O)O)O)(CC[C@H](C2(C)C)O)C |

Canonical SMILES |

CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CN(C5=O)C(CCC(=O)OC)C(=O)O)O)C)O)(C)C |

Origin of Product |

United States |

Advanced Methodologies for Isolation, Structural Elucidation, and Analysis of Stachybotrin E

Cultivation and Fermentation Strategies for Stachybotrin E Production

The production of this compound relies on the cultivation of specific fungal strains, most notably from the genus Stachybotrys. researchgate.net Researchers have successfully cultured these fungi on various solid and liquid media to induce the biosynthesis of phenylspirodrimanes.

Commonly used solid media include oats, rice, and Potato Dextrose Agar (PDA). nih.govmdpi.commdpi.com For instance, Stachybotrys sp. MCCC 3A00409 was cultured on a solid medium of oats and rice for 30 days at 28°C to yield a range of phenylspirodrimanes, including this compound. nih.govsemanticscholar.org Similarly, Stachybotrys chartarum MUT 3308 has been cultivated on PDA in both solid and liquid conditions. mdpi.comnih.gov Solid cultures are often incubated for extended periods, such as 30 days, while liquid cultures may be agitated for up to 45 days in the dark at around 24°C. mdpi.com

The choice of culture medium can significantly influence the metabolic profile of the fungus. Studies have shown that different media, such as PDA and Malt Extract Agar (MEA), can lead to varying concentrations of secondary metabolites. mdpi.com For example, the production of certain mycotoxins by S. chartarum was found to be highest on PDA medium. mdpi.com Fermentation of Stachybotrys sp. in a liquid broth has also been a successful strategy for obtaining these compounds. tandfonline.com

Extraction and Chromatographic Purification Techniques

Following fermentation, a multi-step process involving solvent extraction and various chromatographic techniques is employed to isolate and purify this compound.

Solvent Extraction Methodologies (e.g., EtOAc, n-BuOH)

The initial step in isolating this compound from the fungal culture is typically solvent extraction. The entire fungal material, including the mycelia and the culture medium, is extracted with organic solvents. nih.gov Ethyl acetate (B1210297) (EtOAc) is a frequently used solvent for this purpose. researchgate.netflsouthern.edu The culture broth or the entire solid culture is partitioned with EtOAc, and the resulting organic extract is concentrated to yield a crude mixture of metabolites. researchgate.nettandfonline.com

In some protocols, a sequential extraction with different solvents is performed. For example, a culture broth might first be extracted with n-butanol (n-BuOH), and the resulting extract then partitioned between EtOAc and water. tandfonline.com This differential partitioning helps to separate compounds based on their polarity. The organic extracts are then typically washed with brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under vacuum to yield the crude extract. flsouthern.edu

Advanced Column Chromatography Applications (e.g., Silica (B1680970) Gel, ODS, Sephadex LH-20)

The crude extract, containing a complex mixture of compounds, is subjected to various column chromatography techniques for fractionation. This is a critical step in separating this compound from other metabolites.

Silica Gel Chromatography: This is a standard method used for the initial separation of compounds based on polarity. nih.govmdpi.comflsouthern.edu The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, often starting with a non-polar solvent like hexanes and gradually increasing the polarity with a solvent such as ethyl acetate. flsouthern.edu

ODS (Octadecylsilyl) Chromatography: Also known as reversed-phase chromatography, ODS is another key technique used for purification. nih.govmdpi.com It separates compounds based on hydrophobicity and is often used as a subsequent purification step after silica gel chromatography.

Sephadex LH-20 Chromatography: This size-exclusion chromatography is used to separate molecules based on their size. nih.govsemanticscholar.org It is particularly effective in removing pigments and other high molecular weight impurities from the fungal extract. nih.gov

Researchers often employ a combination of these column chromatography methods sequentially to achieve a higher degree of purification. nih.govmdpi.comsemanticscholar.org

High-Performance Liquid Chromatography (HPLC) for Isolation and Purification

High-Performance Liquid Chromatography (HPLC) is the final and most crucial step for obtaining pure this compound. nih.govmdpi.comflsouthern.eduthieme-connect.com Semi-preparative or preparative HPLC is utilized to isolate individual compounds from the fractions obtained through column chromatography. nih.govresearchgate.net

Reversed-phase columns, such as C18, are commonly used in HPLC for the purification of phenylspirodrimanes. nih.govresearchgate.net The elution is typically carried out using a gradient of water and an organic solvent like acetonitrile (B52724) (ACN) or methanol, often with the addition of a small amount of acid like formic acid to improve peak shape. nih.gov The fractions are monitored using detectors such as a photodiode array (PDA) detector to identify and collect the peaks corresponding to this compound. nih.gov

Spectroscopic and Spectrometric Techniques for Structural Characterization

Once isolated, the definitive structure of this compound is determined using a combination of advanced spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D, COSY, HMBC, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules like this compound. nih.govmdpi.comnih.govflsouthern.edu A suite of 1D and 2D NMR experiments is performed to determine the connectivity of atoms and the stereochemistry of the molecule.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number and types of protons in the molecule, while the ¹³C NMR spectrum reveals the number and types of carbon atoms. nih.govflsouthern.edu

2D NMR:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. nih.govprinceton.edu This helps in establishing the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond C-H correlations). princeton.edugithub.ionanalysis.com This is essential for assigning the carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes more). princeton.eduemerypharma.com HMBC is crucial for connecting the different spin systems identified by COSY and for identifying quaternary carbons (carbons with no attached protons). github.io

By meticulously analyzing the data from these NMR experiments, researchers can piece together the complete planar structure and relative stereochemistry of this compound. nih.govtandfonline.com The comparison of the NMR data with that of known phenylspirodrimanes further aids in the structural confirmation. nih.gov

High-Resolution Mass Spectrometry (HRMS/HRESIMS)

High-resolution mass spectrometry (HRMS), particularly with an electrospray ionization source (HRESIMS), is a cornerstone technique for determining the elemental composition of unknown compounds with high accuracy. This method provides the exact mass of a molecule, which allows for the calculation of its molecular formula.

In the analysis of phenylspirodrimane compounds, a class to which this compound belongs, HRESIMS is routinely employed. For instance, the molecular formula of stachybotrin J was determined as C₂₉H₄₂N₄O₆ based on its HRESI(+)MS data, which showed a pseudomolecular ion peak [M+H]⁺ at an m/z of 543.3171 (calculated as 543.3177 for C₂₉H₄₃N₄O₆⁺). mdpi.com Similarly, the molecular formula for stachybocin G was deduced as C₅₂H₇₀N₂O₁₀ from a pseudomolecular ion peak [M+H]⁺ at m/z 883.5052 (calculated as 883.5103 for C₅₂H₇₁N₂O₁₀⁺). mdpi.com

The high accuracy of HRMS is critical for distinguishing between compounds with the same nominal mass but different elemental compositions. This precision is indispensable for the initial characterization of novel natural products and for confirming the identity of known compounds isolated from new sources. researchgate.netresearchgate.net The technique is often used in conjunction with other spectroscopic methods, such as NMR, to build a complete structural picture of the molecule. researchgate.net

Table 1: HRESIMS Data for Selected Phenylspirodrimane Compounds

| Compound | Molecular Formula | Ion | Observed m/z | Calculated m/z |

| Stachybotrin J | C₂₉H₄₂N₄O₆ | [M+H]⁺ | 543.3171 | 543.3177 |

| Stachybocin G | C₅₂H₇₀N₂O₁₀ | [M+H]⁺ | 883.5052 | 883.5103 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about the electronic transitions within the molecule. researchgate.net This technique is particularly useful for identifying the presence of chromophores, which are functional groups that absorb light in the UV-Vis range. uobabylon.edu.iq

In the context of this compound and related phenylspirodrimane derivatives, UV-Vis spectroscopy helps to identify the presence of unsaturated systems, such as aromatic rings and conjugated double bonds. The wavelength of maximum absorption (λmax) provides clues about the nature and extent of the conjugated system within the molecule. For many organic compounds, these absorptions fall within the 200-700 nm range. uobabylon.edu.iq While specific UV-Vis data for this compound is not detailed in the provided search results, the general application of this technique is to confirm the presence of the phenyl and other unsaturated moieties characteristic of the phenylspirodrimane skeleton.

Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Electronic circular dichroism (ECD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub This technique is instrumental in determining the absolute configuration of stereogenic centers, a critical aspect of a molecule's three-dimensional structure that cannot be determined by NMR or standard mass spectrometry alone. rsc.org

The ECD spectrum of a chiral molecule is highly sensitive to its stereochemistry. rsc.org Enantiomers, which are non-superimposable mirror images, will exhibit mirror-image ECD spectra. encyclopedia.pubull.es The sign and shape of the Cotton effects (CEs) in an ECD spectrum are directly related to the spatial arrangement of the atoms in the molecule. nih.gov

For complex molecules like phenylspirodrimanes, experimental ECD spectra are often compared with theoretically calculated spectra to assign the absolute configuration. mdpi.com For example, the absolute configuration of stachybotrin J was determined by comparing its experimental ECD spectrum, which showed negative Cotton effects at λmax = 227 nm and 270 nm, with the calculated spectrum. mdpi.com

Computational Chemistry Approaches in Structural Analysis

Computational chemistry has become an indispensable tool in the structural elucidation of natural products, working in synergy with experimental techniques.

Time-Dependent Density Functional Theory (TD-DFT) ECD Calculations

Time-dependent density functional theory (TD-DFT) is a quantum chemical method used to calculate the excited state properties of molecules, including ECD spectra. respectprogram.orgpsicode.org This computational approach allows for the prediction of the ECD spectrum for a given stereoisomer. mdpi.com

In the structural analysis of stachybotrin J, TD-DFT calculations were performed at the B3LYP/6-311+G(d,p) level of theory. The calculated ECD spectrum for the (2″S, 3R, 5S, 8R, 9R, 10S) enantiomer showed two negative Cotton effects at λmax = 230 nm and 308 nm. mdpi.com The good agreement between the signs and general shape of the experimental and calculated CEs allowed for the confident assignment of the 2″S configuration for stachybotrin J. mdpi.com This combination of experimental ECD measurements and TD-DFT calculations provides a robust method for determining the absolute stereochemistry of complex chiral molecules. researchgate.net

Table 2: Comparison of Experimental and TD-DFT Calculated ECD Data for Stachybotrin J

| Method | Cotton Effect 1 (λmax) | Cotton Effect 2 (λmax) |

| Experimental ECD | 227 nm (negative) | 270 nm (negative) |

| TD-DFT Calculated ECD | 230 nm (negative) | 308 nm (negative) |

Ecological Roles and Biotechnological Applications of Stachybotrys Chartarum in Relation to Secondary Metabolite Production

Habitat and Environmental Distribution of Stachybotrys Species

The genus Stachybotrys has a ubiquitous global distribution, with its species commonly isolated from soil and materials rich in cellulose (B213188). wikipedia.orginspq.qc.ca These fungi thrive in environments containing decaying plant matter such as hay, straw, and cereal grains. wikipedia.org They are also frequently found in indoor environments, particularly in buildings that have suffered water damage, where they colonize cellulose-based materials like wallpaper, gypsum board, wood pulp, and textiles. inspq.qc.caebsco.comnih.gov

Stachybotrys chartarum is particularly notorious as a black mold found in damp indoor settings and is often associated with poor air quality. wikipedia.orgnwamoldinspector.com While it is a common contaminant of water-damaged buildings, its spores are not as readily aerosolized as those of other molds because they are held in a slimy mass. inspq.qc.canih.gov They only become airborne when the fungal growth dries out and is disturbed. inspq.qc.ca The fungus is considered a tertiary colonizer of damp building materials, appearing after other molds have established themselves. nih.gov Its presence is often indicative of significant moisture problems within a structure. inspq.qc.ca

Role in Lignin-Cellulosic Material Decomposition

Stachybotrys chartarum plays a crucial ecological role in the decomposition of lignocellulosic materials, which are the primary components of plant biomass. nih.govmdpi.comsemanticscholar.org This process is fundamental for carbon cycling in terrestrial ecosystems. The fungus possesses a sophisticated enzymatic system that allows it to break down the complex structures of cellulose and, to some extent, lignin. nih.govopenagrar.de

Cellulose, a major component of plant cell walls, provides structural integrity. protox.dk S. chartarum secretes cellulolytic enzymes that hydrolyze cellulose into simpler sugars, which the fungus can then absorb for energy. This decomposition process weakens the plant material, contributing to its breakdown and the recycling of nutrients in the soil. mdpi.comsemanticscholar.org The fungus is particularly efficient at growing on cellulose-rich substrates, which explains its prevalence on materials like paper, cotton, and wood products. wikipedia.orgebsco.com Research has shown that S. chartarum can effectively degrade cellulosic materials, highlighting its adaptation as a saprophyte. science.gov

Industrial and Biotechnological Potential of Fungal Enzymes from S. chartarum

The enzymatic machinery of Stachybotrys chartarum that enables it to decompose natural polymers also makes it a subject of interest for various industrial and biotechnological applications. mdpi.comnih.gov Fungi are well-known sources of enzymes that can be harnessed for use in biofuel production, waste management, and the food and textile industries. mdpi.comresearchgate.net

S. chartarum produces a variety of enzymes, including cellulases, xylanases, and proteases, which have significant industrial potential. nih.govmdpi.com For instance, cellulases are valuable in the production of bioethanol from plant biomass, in the textile industry for 'bio-stoning' of jeans, and in the paper industry for de-inking and improving pulp quality. mdpi.comresearchgate.net Xylanases, which break down hemicellulose, also have applications in the paper and baking industries. mdpi.com Research has identified specific enzymes from S. chartarum, such as the protease stachyrase A, which can hydrolyze various proteins, and endoglucanases that demonstrate potential for industrial use. nih.govmdpi.com

Table 1: Potential Biotechnological Applications of Enzymes from Stachybotrys chartarum

| Enzyme Class | Specific Enzyme Example | Potential Applications |

| Proteases | Stachyrase A | Hydrolysis of various proteins, potential in biomedical research. nih.gov |

| Cellulases | Endoglucanases | Biofuel production, textile finishing, paper and pulp processing, detergent additives. mdpi.comresearchgate.net |

| Xylanases | Xylanase (xya6205a gene) | Food processing (baking), animal feed, paper bleaching. mdpi.com |

| Amylases | Amylolytic enzymes | Food industry (e.g., starch processing), detergents. nih.govmdpi.com |

| Other | Alginate lyases, Fucoidanase | Potential uses in bioremediation and processing of marine biomass. semanticscholar.org |

Stachybotrys chartarum as a Bio-factory for Diverse Metabolites (beyond Stachybotrin E)

Beyond its enzymatic capabilities, Stachybotrys chartarum is a prolific producer of a diverse array of secondary metabolites. mdpi.comnih.gov These compounds are not essential for the primary growth of the fungus but are thought to provide a competitive advantage in its environment, often through toxic effects on other microorganisms. wgtn.ac.nz The production of these metabolites has made S. chartarum a "bio-factory" of interest for discovering novel chemical structures with potential pharmaceutical or other applications. mdpi.comsemanticscholar.org

While the genus is known for producing mycotoxins like this compound, its metabolic output is far broader. mdpi.com Two main chemotypes of S. chartarum have been identified: chemotype S, which produces macrocyclic trichothecenes like satratoxins, and chemotype A, which produces atranones and dolabellanes. inspq.qc.ca The fungus synthesizes numerous classes of compounds with complex and unique structures.

Table 2: Major Classes of Secondary Metabolites from Stachybotrys chartarum (Excluding this compound)

| Metabolite Class | Examples |

| Macrocyclic Trichothecenes | Satratoxin G, Satratoxin H, Roridin E, Verrucarin J mdpi.com |

| Atranones | Atranone Q, Stachatranone C mdpi.com |

| Dolabellanes | Dolabellane diterpenoids mdpi.com |

| Phenylspirodrimanes | Stachybotrylactam, Stachybotrysin mdpi.comsemanticscholar.org |

| Other Classes | Cyclosporins, Cochlioquinones, Xanthones, Chromenes, Isoindoline derivatives mdpi.comsemanticscholar.orgnih.gov |

The production of these metabolites is highly dependent on the substrate and environmental conditions. mdpi.comasm.org For example, a high cellulose content and low nitrogen availability are thought to stimulate the production of certain secondary metabolites. mdpi.com This metabolic diversity underscores the complex ecological strategies of S. chartarum and highlights its potential as a source for novel bioactive compounds. mdpi.com

Future Perspectives and Research Trajectories for Stachybotrin E

Exploration of Undiscovered Bioactivities and Therapeutic Potentials

Stachybotrin E and its related phenylspirodrimanes have demonstrated a range of biological activities, including anti-HIV and potassium channel inhibitory effects. rsc.org However, the vast chemical space of this class of compounds suggests that many more bioactivities are yet to be discovered. The structural complexity of this compound, featuring a spirocyclic drimane (B1240787) fused to a phenyl moiety, provides a unique scaffold for interaction with a variety of biological targets. nih.gov

Future investigations should focus on screening this compound against a broader array of therapeutic targets. Given the cytotoxic properties of some phenylspirodrimanes, exploring its potential as an anticancer agent, particularly against resistant cancer cell lines, is a promising avenue. researchgate.netmdpi.comnih.gov Additionally, its anti-inflammatory and neuroprotective effects, observed in related compounds, warrant further investigation. researchgate.net The unique structure of this compound could lead to the discovery of novel mechanisms of action, offering new strategies for treating a range of diseases.

Rational Design and Synthesis of Novel this compound Analogues

The chemical synthesis of this compound and its analogues presents a significant challenge and a key area for future research. The development of synthetic routes will not only provide a sustainable source of the compound, mitigating the reliance on fungal fermentation, but also open the door for the rational design of novel analogues with improved therapeutic properties.

Structure-activity relationship (SAR) studies will be crucial in this endeavor. By systematically modifying the this compound scaffold and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features responsible for its therapeutic effects. For instance, modifications to the substituents on the phenyl ring or alterations to the stereochemistry of the drimane core could lead to compounds with enhanced potency, selectivity, and pharmacokinetic profiles. The synthesis of analogues could also help in elucidating the mechanism of action by creating probes for target identification. researchgate.net

Advanced Biotechnological Production Methods

Currently, the production of this compound relies on the fermentation of Stachybotrys chartarum. researchgate.net However, this method can be inefficient and yield a complex mixture of related metabolites, making purification challenging. nih.gov Future research should focus on developing advanced biotechnological methods to improve the yield and purity of this compound.

Enhanced fermentation strategies, such as optimizing culture conditions (media composition, pH, temperature) and employing fed-batch or continuous fermentation processes, could significantly increase production levels. mdpi.com Furthermore, metabolic engineering of the producing organism offers a powerful tool for boosting this compound synthesis. This could involve overexpressing key biosynthetic genes, knocking out competing pathways, and introducing heterologous genes to create novel analogues. nih.gov

Systems Biology Approaches to Understanding this compound Metabolomics

Understanding the biosynthesis of this compound is fundamental to developing rational strategies for its enhanced production and the generation of novel analogues. Systems biology approaches, integrating genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the metabolic network involved in its production.

Metabolomic profiling of Stachybotrys chartarum cultures under different conditions can help to identify the metabolic precursors and intermediates of the this compound biosynthetic pathway. nih.govnih.govmetabolomicsworkbench.org This information, combined with genomic and transcriptomic data, can be used to construct detailed metabolic models. These models can then be used to predict the effects of genetic modifications and to design optimized fermentation strategies. Furthermore, understanding the broader metabolome of Stachybotrys can reveal other potentially valuable secondary metabolites. mdpi.com

Applications in Advanced Biological Probe Development and Target Identification

The unique chemical structure of this compound makes it an attractive candidate for development as an advanced biological probe. By attaching fluorescent tags, photoaffinity labels, or other reporter groups to the this compound scaffold, researchers can create powerful tools for studying its molecular targets and mechanisms of action. ontosight.ai

These probes can be used in a variety of applications, including:

Target Identification: Identifying the specific proteins and other biomolecules that this compound interacts with within the cell.

Cellular Imaging: Visualizing the subcellular localization of this compound and its targets.

Mechanism of Action Studies: Elucidating the downstream signaling pathways that are modulated by this compound.

The development of such probes will be instrumental in translating the therapeutic potential of this compound into new and effective treatments.

Q & A

Q. What methodological approaches are used for the initial isolation and structural characterization of Stachybotrin E?

Methodological Answer: this compound is typically isolated from fungal extracts using solvent partitioning (e.g., ethyl acetate or methanol) followed by chromatographic techniques like column chromatography and HPLC. Initial structural characterization employs spectroscopic methods:

- UV-Vis spectroscopy to identify conjugated systems.

- NMR (1H, 13C, DEPT, COSY, HMBC) for skeletal structure and functional groups .

- High-resolution mass spectrometry (HRMS) for molecular formula confirmation.

For reproducible results, document extraction solvents, column stationary phases, and elution gradients to ensure protocol transparency .

Advanced Research Question

Q. How can researchers resolve contradictions in stereochemical assignments of this compound, particularly when NMR data conflicts with synthetic analogs?

Methodological Answer: Contradictions in stereochemistry require multi-technique validation:

- Modified Mosher’s method for absolute configuration via ester derivatives and NMR analysis.

- Single-crystal X-ray diffraction (scXRD) , the gold standard for unambiguous stereochemical determination, though crystallization challenges may necessitate derivatization .

- Comparative analysis with total synthesis of proposed stereoisomers to match spectroscopic data.

Document uncertainties in NMR interpretations (e.g., overlapping signals) and validate with independent methods .

Basic Research Question

Q. What experimental designs are appropriate for preliminary bioactivity screening of this compound?

Methodological Answer: Use in vitro assays with controls to assess bioactivity:

- Antimicrobial activity : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria.

- Cytotoxicity : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7).

Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls to isolate compound-specific effects. Statistical validation via triplicate replicates and ANOVA minimizes false positives .

Advanced Research Question

Q. How can researchers design mechanistic studies to identify this compound’s molecular targets and pathways?

Methodological Answer: Mechanistic studies require multi-omics integration:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics : SILAC/TMT labeling to quantify protein expression changes.

- Metabolomics : LC-MS/MS to track metabolic pathway disruptions.

Validate targets via knockdown/knockout models (e.g., CRISPR-Cas9) and surface plasmon resonance (SPR) for binding affinity measurements. Use pathway enrichment tools (DAVID, KEGG) to map interactions .

Basic Research Question

Q. What criteria should guide the selection of this compound analogs for comparative bioactivity studies?

Methodological Answer: Select analogs based on:

- Structural similarity (e.g., Stachybotrin C for conserved chroman lactam core).

- Functional group variations (e.g., hydroxylation patterns affecting solubility).

Use QSAR (Quantitative Structure-Activity Relationship) models to prioritize analogs with predicted enhanced activity. Document SAR trends in peer-reviewed databases (e.g., ChEMBL) .

Advanced Research Question

Q. How can researchers address heterogeneity in published data on this compound’s bioactivity across studies?

Methodological Answer: Conduct a systematic review with inclusion/exclusion criteria:

- PRISMA guidelines for literature screening and data extraction.

- Meta-analysis to quantify effect sizes (e.g., random-effects models) and assess heterogeneity via I² statistics.

Identify bias sources (e.g., cell line variability, assay protocols) using risk-of-bias tools (ROBIS). Reconcile contradictions through sensitivity analysis .

Basic Research Question

Q. What are the key considerations for ensuring reproducibility in this compound synthesis?

Methodological Answer:

- Reaction optimization : Screen solvents (e.g., DCM vs. THF), catalysts, and temperatures via DoE (Design of Experiments).

- Stereochemical fidelity : Monitor chiral centers using chiral HPLC or CD spectroscopy.

- Yield documentation : Report isolated yields and purity (HPLC ≥95%). Share synthetic protocols in open repositories (e.g., Zenodo) for peer validation .

Advanced Research Question

Q. How can computational methods enhance the study of this compound’s biosynthesis and enzyme interactions?

Methodological Answer:

- Genome mining : Identify biosynthetic gene clusters (BGCs) in Stachybotrys spp. using antiSMASH.

- Molecular docking : Simulate ligand-enzyme interactions (e.g., CYP450 monooxygenases) with AutoDock Vina.

- MD simulations : Analyze binding stability (RMSD/RMSF metrics) over 100+ ns trajectories.

Validate predictions with gene knockout or heterologous expression in model fungi .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.